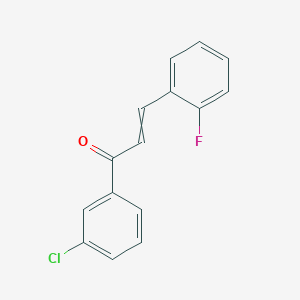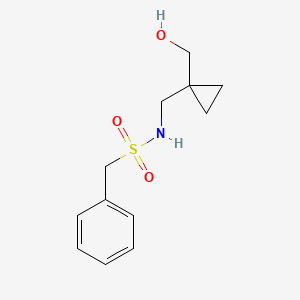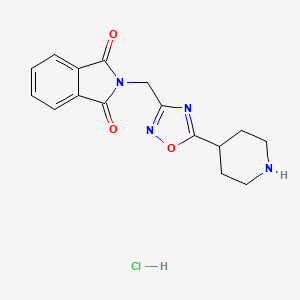
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, often catalyzed by a transition metal complex such as Cp*Ir.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Isoindoline-Dione: The final step involves coupling the piperidine and oxadiazole intermediates with isoindoline-dione under peptide coupling conditions, often using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
化学反应分析
Types of Reactions
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the role of specific molecular pathways in disease processes.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological function .
相似化合物的比较
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
- (Phthalimido-4-aminomethyl)piperidine hydrochloride
Uniqueness
2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is unique due to its combination of a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C16H17ClN4O3 |
|---|---|
分子量 |
348.78 g/mol |
IUPAC 名称 |
2-[(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(23-19-13)10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H |
InChI 键 |
QZYPMNXDOHVAHK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14868913.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
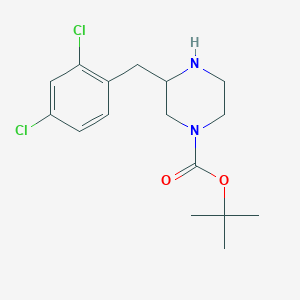
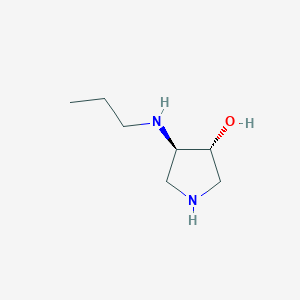
![methyl 2-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14868934.png)
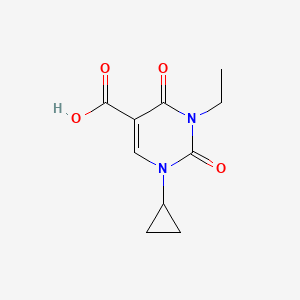
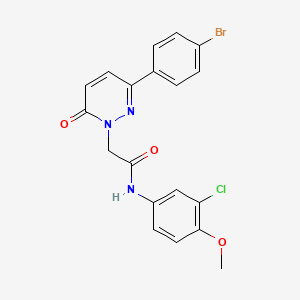
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
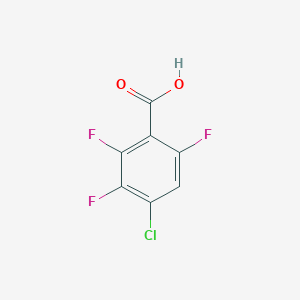
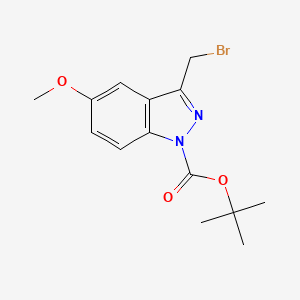
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
